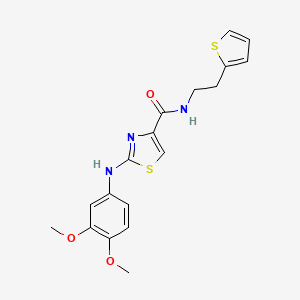
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide, also known as DT-13, is a thiazole-based compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been found to possess a range of biochemical and physiological effects, which have led researchers to investigate its potential applications in various fields.
作用机制
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. Specifically, it has been found to inhibit the activity of the PI3K/Akt and NF-κB signaling pathways, which are involved in the regulation of cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and metastasis of cancer cells, and reduce inflammation. It has also been found to possess anti-viral properties, inhibiting the replication of certain viruses.
实验室实验的优点和局限性
One advantage of using 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide in lab experiments is its broad range of potential therapeutic applications, which makes it a versatile compound for studying various diseases. Additionally, its ability to inhibit specific signaling pathways and enzymes makes it a valuable tool for investigating the mechanisms underlying disease development and progression.
One limitation of using this compound in lab experiments is its potential toxicity. While it has been found to be relatively safe in animal studies, further studies are needed to determine its safety and efficacy in humans. Additionally, its complex synthesis process may limit its availability for use in lab experiments.
未来方向
There are several future directions for research on 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide. One area of research is the development of more efficient and cost-effective synthesis methods, which would increase its availability for use in lab experiments. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential applications in the treatment of various diseases. Finally, investigations into the mechanisms underlying its anti-cancer, anti-inflammatory, and anti-viral properties may lead to the development of new therapies for these diseases.
合成方法
The synthesis of 2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 3,4-dimethoxybenzaldehyde and 2-bromoethyl thiophene in the presence of a catalyst. The resulting compound is then subjected to a series of chemical reactions to yield the final product, this compound.
科学研究应用
2-((3,4-dimethoxyphenyl)amino)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide has been the subject of scientific research due to its potential therapeutic properties. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. These properties have led researchers to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
属性
IUPAC Name |
2-(3,4-dimethoxyanilino)-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-15-6-5-12(10-16(15)24-2)20-18-21-14(11-26-18)17(22)19-8-7-13-4-3-9-25-13/h3-6,9-11H,7-8H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHKZBCXBONWHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



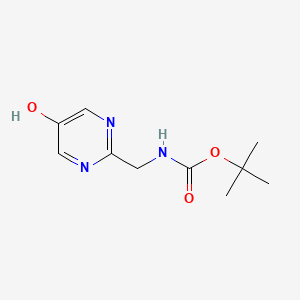
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2583243.png)
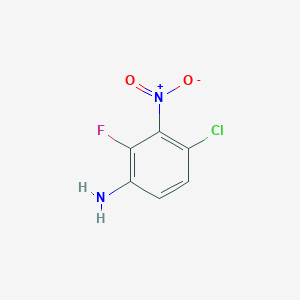
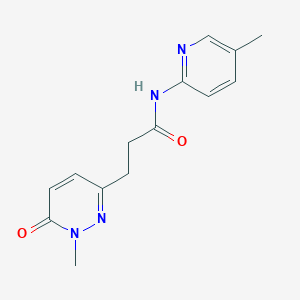
![3-[[Cyclopentyl(prop-2-ynyl)amino]methyl]imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B2583252.png)
![1-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B2583253.png)
![2-[(4-aminophenyl)thio]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B2583254.png)

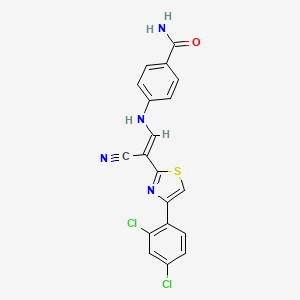
![7-(3-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583258.png)
![2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2583259.png)
![2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2583260.png)